

# pharmacokinetics and metabolism of abacavir sulfate

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Abacavir Sulfate

CAS No.: 188062-50-2

Cat. No.: S516705

[Get Quote](#)

## Pharmacokinetic Parameters of Abacavir

The table below summarizes the fundamental pharmacokinetic parameters of abacavir, which provide the quantitative foundation for its dosing regimens.

| Parameter              | Value                | Notes / Variability                                                               |
|------------------------|----------------------|-----------------------------------------------------------------------------------|
| Bioavailability        | 83%                  | For both tablet and oral solution; absorption is rapid and extensive [1] [2] [3]. |
| Tmax                   | ~1.0 hour            | Time to reach maximum plasma concentration [1].                                   |
| Cmax                   | 3.0 ± 0.89 µg/mL     | Peak plasma concentration after a 300 mg twice-daily dose [1] [2].                |
| AUC (0-12h)            | 6.02 ± 1.73 µg•hr/mL | Area under the curve for a 300 mg twice-daily dose [1] [2].                       |
| Volume of Distribution | 0.86 ± 0.15 L/kg     | Indicates extensive tissue distribution [1] [2].                                  |

| Parameter              | Value                                          | Notes / Variability                                                       |
|------------------------|------------------------------------------------|---------------------------------------------------------------------------|
| Plasma Protein Binding | ~50%                                           | Binding is independent of plasma concentration [1] [2].                   |
| Elimination Half-Life  | 1.54 ± 0.63 hours                              | Plasma half-life [1] [2].                                                 |
| Metabolic Pathway      | Alcohol dehydrogenase & Glucuronyl transferase | Primary route of metabolism [1] [2] [3].                                  |
| Excretion (Urine)      | ~83%                                           | Comprises ~1.2% unchanged abacavir, with the rest as metabolites [2] [3]. |
| Excretion (Feces)      | ~16%                                           | [2] [3]                                                                   |
| Clearance              | 0.80 ± 0.24 L/hr/kg                            | In asymptomatic, HIV-1 infected adults [2].                               |

## Metabolism and Mechanism of Action

Abacavir is a carbocyclic nucleoside reverse transcriptase inhibitor (NRTI). Its antiviral activity depends on intracellular metabolic activation to its active form [1] [2].

- **Mechanism of Action:** After entering cells, abacavir is phosphorylated by cellular enzymes to its active metabolite, **carbovir triphosphate (CBV-TP)** [2] [3]. CBV-TP competes with the natural substrate deoxyguanosine-5'-triphosphate (dGTP) for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase. Once incorporated, it acts as a **chain terminator** because it lacks a 3'-OH group, which is essential for forming the next phosphodiester bond, thereby halting viral DNA synthesis and replication [2] [3].
- **Metabolic Pathway:** The primary metabolic route of abacavir is hepatic, and it does not significantly involve the cytochrome P450 enzyme system [1] [2]. The diagram below illustrates the key metabolic and activation pathways.



[Click to download full resolution via product page](#)

## Key Experimental Protocols and Methodologies

For researchers, understanding the established experimental models and clinical assessment methods is critical.

- **In Vitro Antiviral Assay:**

- **Purpose:** To determine the concentration of abacavir required to inhibit HIV replication by 50% ( $EC_{50}$ ).
- **Typical Protocol:** Human T-lymphoid cell lines (e.g., MT-4) are infected with laboratory strains of HIV-1 (e.g., IIIB or BaL). Cells are cultured in the presence of serial dilutions of abacavir. After a multi-day incubation period (e.g., 5 days), viral replication is quantified using methods like a p24 antigen ELISA or a tetrazolium-based assay (XTT) to measure cell viability. The  $EC_{50}$  is calculated from the dose-response curve [2].

- **Clinical Pharmacokinetic Studies:**

- **Study Design:** Typically single- and multiple-dose studies in HIV-1 infected patients or healthy volunteers.
- **Dosing:** Standard doses include 300 mg twice daily or 600 mg once daily [4] [5].
- **Sample Collection:** Intensive blood sampling is performed over a dosing interval (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-dose) [1].

- **Bioanalysis:** Plasma concentrations of abacavir are typically determined using validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).
- **Data Analysis:** Non-compartmental analysis is used to calculate key parameters (C<sub>max</sub>, T<sub>max</sub>, AUC, half-life). Population PK modeling can be applied to sparse data from larger clinical trials to identify sources of variability [6].

## Critical Clinical and Developmental Considerations

- **HLA-B\*57:01 Screening:** A **mandatory pretreatment screening** for the HLA-B\*57:01 allele is required. Patients with this allele are at high risk for a serious and sometimes fatal hypersensitivity reaction. Abacavir is contraindicated in positive individuals [4] [7].
- **Drug Interactions:**
  - **Ethanol:** Concomitant use can increase abacavir plasma levels by competing for the metabolic enzyme alcohol dehydrogenase. Patients should be advised to avoid alcohol [1] [3].
  - **Methadone:** Abacavir can decrease methadone plasma concentrations. Patients on methadone maintenance therapy should be monitored for signs of opioid withdrawal [3] [5].
  - **Strong UGT Inducers:** Drugs like mitapivat that induce UGT1A1 may decrease abacavir concentrations, requiring caution [5].
  - **Orlistat:** There are post-marketing reports of decreased absorption of antiretrovirals, potentially leading to loss of virologic control. HIV RNA levels should be monitored closely [3] [5].
- **Impact of Patient Factors:**
  - **Hepatic Impairment:** Abacavir is primarily metabolized in the liver. The dose must be reduced to 200 mg twice daily in patients with **mild hepatic impairment (Child-Pugh class A)**. It is **contraindicated** in patients with moderate or severe hepatic impairment (Child-Pugh class B or C) [4] [5].
  - **Renal Impairment:** No dose adjustment is necessary, as renal excretion of unchanged drug is minimal [1] [5].

This guide synthesizes the established pharmacokinetic and metabolic profile of **abacavir sulfate**. The field of pharmacokinetics is advancing with the integration of **machine learning and automated population PK modeling**, which can help identify optimal model structures from clinical data more efficiently than traditional manual methods [6].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Abacavir - StatPearls - NCBI Bookshelf - NIH [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. : Uses, Interactions, Mechanism of Action | DrugBank Online Abacavir [[go.drugbank.com](https://go.drugbank.com/)]
3. - Wikipedia Abacavir [[en.wikipedia.org](https://en.wikipedia.org/)]
4. Monograph for Professionals - Drugs.com Abacavir Sulfate [[drugs.com](https://drugs.com/)]
5. Ziagen, (abacavir) dosing, indications, interactions, ... [[reference.medscape.com](https://reference.medscape.com/)]
6. A machine learning approach to population ... [[nature.com](https://nature.com/)]
7. DailyMed - TRIUMEQ- abacavir , dolutegravir sodium... sulfate [[dailymed.nlm.nih.gov](https://dailymed.nlm.nih.gov/)]

To cite this document: Smolecule. [pharmacokinetics and metabolism of abacavir sulfate]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b516705#pharmacokinetics-and-metabolism-of-abacavir-sulfate>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)